(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone
Description
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is a sulfoximine derivative characterized by a sulfanone core (S=O) with a methyl group and a 3-hydroxyphenyl substituent linked via an imino group. This compound belongs to a class of organosulfur molecules with diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(methylsulfonimidoyl)phenol |
InChI |
InChI=1S/C7H9NO2S/c1-11(8,10)7-4-2-3-6(9)5-7/h2-5,8-9H,1H3 |
InChI Key |
CEIJUCQAOKEMCH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A typical preparation route involves the condensation of a sulfanone precursor with an amine or imine source in the presence of a 3-hydroxyphenyl derivative. The process can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfanone synthesis | Oxidation of corresponding sulfides/sulfoxides | Formation of sulfanone intermediate |
| 2 | Imine formation | Reaction with methylamine or derivatives | Introduction of imino functionality |
| 3 | Aromatic substitution/attachment | Coupling with 3-hydroxyphenyl compounds | Formation of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone |
This pathway ensures the sulfanone sulfur is in the lambda6 oxidation state, and the imino group is properly installed.
Specific Synthetic Details from Literature
Griesbaum Co-ozonolysis Method : A relevant synthetic approach for related sulfanone compounds involves co-ozonolysis of ketoximes with ketones (e.g., adamantan-2-one O-methyloxime) to generate sulfanone intermediates stereoselectively. This method allows for the formation of sulfanone rings with controlled stereochemistry, which can be adapted for phenyl derivatives.
Asymmetric Borylation and Protection : For derivatives involving cyclohexanone or cyclobutyl moieties, asymmetric borylation followed by oxidation and protection steps (e.g., TBDPS ether protection) are used to prepare key ketone intermediates. These intermediates then undergo co-ozonolysis with imine sources to form the sulfanone-imino compounds.
Imino Group Installation : The imino group is typically introduced by reacting the sulfanone intermediate with methylamine or other amine derivatives under controlled conditions, often in the presence of activating agents or catalysts to favor imine formation without over-oxidation or side reactions.
Reaction Conditions and Optimization
Temperature : Low temperatures (0°C to room temperature) are commonly employed during sensitive steps such as co-ozonolysis and imine formation to prevent decomposition or side reactions.
Solvents : Aprotic solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), or mixtures with water are used depending on the step, balancing solubility and reactivity.
Catalysts and Reagents : Copper catalysts (e.g., CuCl) and bases (e.g., t-BuONa) are used in asymmetric borylation steps; fluoride sources (e.g., TBAF) are used for deprotection; and activating agents like p-nitrophenyl carbonate facilitate late-stage functionalization.
Data Table: Example Synthetic Sequence for a Related Sulfanone-Imine Compound
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| (a) Borylation of cyclohexenone | B2pin2, t-BuONa, CuCl, (R)-Taniaphos, MeOH, rt, 24h | High | Stereocontrolled borylation |
| (b) Oxidation of boron intermediate | NaBO3·4H2O, THF/H2O (3:1), rt, 2.5h | High | Converts boronate to alcohol |
| (c) Protection of alcohol | t-BuPh2SiCl, imidazole, THF, 0°C to rt, 16.5h | High | TBDPS protection for stability |
| (d) Co-ozonolysis with O-methyloxime | O3, CCl4, 0°C, 3.5h | Moderate | Forms sulfanone-imino intermediate |
| (e) Deprotection | TBAF, THF, 0°C to rt, 3h | High | Removes TBDPS protecting group |
| (f) Activation and coupling | 4-NO2PhOC(O)Cl, i-Pr2NEt, DMAP, CH2Cl2, 0°C to rt, 18.5h | High | Enables late-stage diversification |
| (g) Amine coupling | R1(R2)NH, Et3N, CH2Cl2 | High | Final imino substitution on sulfanone |
Adapted from detailed synthetic studies of sulfanone-imino compounds with hydroxyaryl substituents.
Notes on Purification and Characterization
Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are typically used to isolate the target compound and remove diastereomeric impurities.
Characterization : NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy confirm the presence of the imino group, sulfanone moiety, and hydroxyphenyl substituent. Diastereomeric ratios are often determined by 1H NMR analysis.
Summary and Research Outlook
The preparation of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone involves multi-step synthetic sequences combining asymmetric catalysis, protection/deprotection strategies, and selective imine formation. The methods are adaptable to various substituted analogs and allow for fine-tuning of stereochemistry and functional group placement.
Further research is focused on optimizing reaction yields, stereoselectivity, and exploring the biological activities of these compounds, particularly in relation to their sulfanone-imino pharmacophores.
- PubChem Compound Summary for related sulfanone-imino compounds (PubChem CID 165943620).
- Patent WO2007030366A1: Processes for preparing sulfur-containing heterocycles and related compounds.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural Features of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone and Analogs
*Estimated based on structural analogs.
Functional Group Impact on Properties
Hydroxyl vs. Alkyl/Aryl Substituents
- Hydroxyl Position: The target compound’s 3-hydroxyphenyl group (meta position) reduces steric strain compared to ortho-substituted analogs (e.g., [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone ). Meta substitution may enhance intermolecular hydrogen bonding in crystalline phases.
- Hydroxyl vs. Methoxy: The methoxy group in imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone increases lipophilicity (logP ~1.5 vs. ~0.8 for hydroxyl analogs), affecting membrane permeability.
Halogenated Derivatives
- Fluorine and Bromine: Ethyl[(3-fluorophenyl)imino]methyl-lambda6-sulfanone and [(3-bromophenyl)imino]dimethyl-lambda6-sulfanone exhibit enhanced electron-withdrawing effects and metabolic stability compared to the hydroxylated target. Bromine’s polarizability may facilitate halogen bonding in protein-ligand interactions.
Amino and Pyridinyl Groups
- [(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone has a basic amino group (pKa ~5), enabling protonation at physiological pH, unlike the target’s hydroxyl group (pKa ~10). Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone ’s pyridine ring allows metal coordination, useful in catalysis.
Research Findings from Analogs
- Solubility Trends : Aliphatic hydroxyl (e.g., 2-hydroxyethyl derivative ) increases aqueous solubility (>50 mg/mL) compared to aromatic hydroxyl or methoxy analogs (<10 mg/mL) .
- Stability: Trifluoromethyl and halogenated analogs (e.g., (3-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone ) show enhanced thermal and oxidative stability due to electron-withdrawing groups .
- Biological Activity: Amino-substituted derivatives (e.g., ) demonstrate reactivity in forming Schiff bases, suggesting utility in prodrug design .
Biological Activity
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₉H₉N₁O₁S
- Molecular Weight : 181.25 g/mol
- IUPAC Name : (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone
Antimicrobial Activity
Research indicates that (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies suggest that it may inhibit tumor cell proliferation through several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, potentially through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in certain cancer cell lines, thereby inhibiting their growth .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro tests performed on human breast cancer cells revealed that treatment with (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The biological activity of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone can be attributed to its ability to interact with specific molecular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
